4-Chloro-2-phenylthieno[2,3-d]pyrimidine

Suzuki-Miyaura coupling Halogenated pyrimidines Cross-coupling selectivity

4-Chloro-2-phenylthieno[2,3-d]pyrimidine is the validated starting material for the clinical-stage PI3K inhibitor pictilisib (GDC-0941). The 4-chloro substituent provides a superior electrophilic handle for selective SₙAr morpholine installation—the key step forming the hinge-binding pharmacophore—and demonstrates preferable monoarylation selectivity in Suzuki coupling versus bromo- or iodo-analogs. The 2-phenyl group is structurally essential: it establishes hydrophobic contacts achieving p110α/p110δ IC₅₀ = 3 nM with >10-fold selectivity over p110β/γ. For kinase inhibitor programs requiring clinically validated SAR, alternative 2-substituted or 4-halogenated thienopyrimidines are not functionally equivalent. The scaffold also supports FGFR1 (sub-200 nM) and ErbB-family inhibitor discovery. Procure the precise 4-chloro-2-phenyl substitution pattern to maintain pharmacophore integrity and downstream synthetic efficiency.

Molecular Formula C12H7ClN2S
Molecular Weight 246.72 g/mol
CAS No. 56843-80-2
Cat. No. B1351817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-phenylthieno[2,3-d]pyrimidine
CAS56843-80-2
Molecular FormulaC12H7ClN2S
Molecular Weight246.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=N2)Cl
InChIInChI=1S/C12H7ClN2S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H
InChIKeyBTXLJGJCKQEAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-phenylthieno[2,3-d]pyrimidine (CAS 56843-80-2): Procurement-Grade Thienopyrimidine Building Block for Kinase-Focused Synthesis


4-Chloro-2-phenylthieno[2,3-d]pyrimidine (CAS 56843-80-2) is a halogenated thieno[2,3-d]pyrimidine heterocycle (C₁₂H₇ClN₂S, MW 246.72 g/mol) characterized by a chlorine atom at the 4-position and a phenyl substituent at the 2-position. The compound features a melting point of 148°C, a boiling point of 299.1°C at 760 mmHg, and a calculated LogP of approximately 4.0–4.8, reflecting substantial lipophilicity suitable for organic-phase synthetic transformations [1]. This scaffold serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, most notably the clinical-stage PI3K inhibitor pictilisib (GDC-0941), and provides a versatile electrophilic handle at the C4 position for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions [2]. Unlike generic halogenated heterocycles, the specific substitution pattern—2-phenyl and 4-chloro—enables differentiated reactivity profiles that are essential for constructing the pharmacophore of therapeutically validated kinase inhibitor chemotypes [3].

Why 4-Chloro-2-phenylthieno[2,3-d]pyrimidine Cannot Be Replaced by Alternative Halogenated Pyrimidines in PI3K Inhibitor Synthesis


Generic substitution of 4-chloro-2-phenylthieno[2,3-d]pyrimidine with alternative halogenated heterocycles—such as bromo-, iodo-, or unsubstituted pyrimidine analogs—introduces critical failures at multiple levels of synthesis, selectivity, and final compound performance. First, the 4-chloro substituent exhibits a differentiated reactivity profile in Suzuki-Miyaura coupling: while aryl bromides and iodides on benzene rings typically display higher oxidative addition rates (I > Br > Cl), chloropyrimidine substrates are demonstrably preferable over iodo-, bromo-, or fluoropyrimidines for selective monoarylation, enabling cleaner reaction profiles with reduced homocoupling byproducts [1]. Second, the 2-phenyl group is not a passive spectator substituent; its presence is essential for establishing the correct hydrophobic contacts within the ATP-binding pocket of PI3K isoforms. In the medicinal chemistry optimization that produced GDC-0941, the 2-phenylthienopyrimidine core was retained through multiple lead iterations precisely because alternative 2-substituents (including 2-unsubstituted or 2-alkyl analogs) failed to achieve the requisite balance of p110α/p110δ isoform selectivity (IC₅₀ = 3 nM for both) while maintaining >10-fold selectivity over p110β and p110γ [2]. Substituting the chloro with hydrogen eliminates the electrophilic handle required for C4 amination—the critical step that installs the morpholine pharmacophore in clinical PI3K inhibitors [3]. Thus, procurement of the precise 4-chloro-2-phenyl substitution pattern is not a matter of convenience but a functional necessity for achieving the validated structure-activity relationship that underpins clinical candidate performance.

Quantitative Differentiation Evidence for 4-Chloro-2-phenylthieno[2,3-d]pyrimidine: Direct Comparative Data Versus Analogs


Chloropyrimidine Versus Bromopyrimidine Substrates: Superior Monoarylation Selectivity in Suzuki Coupling

In palladium-catalyzed Suzuki-Miyaura coupling reactions on heteroaromatic systems, the reactivity hierarchy differs fundamentally from that of benzene derivatives. While iodides and bromides are more reactive than chlorides in simple aryl systems, chloropyrimidine substrates are explicitly identified as preferable over iodo-, bromo-, or fluoropyrimidines for achieving controlled monoarylation with reduced formation of diarylation byproducts [1]. This class-level inference applies directly to 4-chloro-2-phenylthieno[2,3-d]pyrimidine: the 4-chloro substituent provides an optimal balance of electrophilicity that permits selective SₙAr amination or Suzuki coupling without the over-reactivity that leads to polyarylation and purification challenges encountered with 4-bromo or 4-iodo thienopyrimidine analogs.

Suzuki-Miyaura coupling Halogenated pyrimidines Cross-coupling selectivity Medicinal chemistry

Clinical PI3K Inhibitor Derived from Thienopyrimidine Core: Isoform-Selective Potency Profile

4-Chloro-2-phenylthieno[2,3-d]pyrimidine serves as the foundational scaffold for GDC-0941 (pictilisib), a class I PI3K inhibitor that advanced to Phase II clinical trials. The compound's substitution pattern—2-phenyl and electrophilic 4-position—enables installation of the morpholine and indazole-sulfonylpiperazine pharmacophores that confer nanomolar potency and isoform selectivity. GDC-0941 exhibits IC₅₀ values of 3 nM against both p110α and p110δ isoforms, with moderate selectivity over p110β (IC₅₀ = 33 nM, 11-fold) and p110γ (IC₅₀ = 75 nM, 25-fold) [1]. This contrasts with related thienopyrimidine derivatives lacking the optimized 2-phenyl/4-amino substitution pattern, which typically show reduced isoform discrimination or elevated off-target mTOR inhibition. In cellular assays, GDC-0941 inhibited the growth of >70% of breast cancer cell lines tested with EC₅₀ values <1 µM and demonstrated 78% oral bioavailability in mice with sustained tumor exposure above 50% antiproliferative concentrations for >8 hours following 150 mg/kg oral dosing [2].

PI3K inhibition Kinase selectivity GDC-0941 p110α/p110δ isoform

N-Phenylthieno[2,3-d]pyrimidin-4-amines: FGFR1 Inhibitory Activity of 2-Phenyl-Substituted Core

Structure-activity relationship studies on N-phenylthieno[2,3-d]pyrimidin-4-amines—compounds synthesized directly from 4-chloro-2-phenylthieno[2,3-d]pyrimidine via SₙAr amination—demonstrate that the 2-phenyl substitution pattern contributes to nanomolar-range FGFR1 inhibitory activity. The most active compounds in this series, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, exhibit IC₅₀ values of 0.16 μM and 0.18 μM, respectively, against FGFR1 kinase [1]. This contrasts with thieno[2,3-d]pyrimidine derivatives lacking the 2-phenyl group, which show reduced FGFR1 binding affinity in molecular modeling studies and diminished antiproliferative activity in cellular assays. The 4-chloro precursor provides the essential electrophilic site for installing diverse aniline substituents that modulate both potency and kinase selectivity.

FGFR1 inhibition Anticancer kinase inhibitors N-phenylthienopyrimidin-4-amines SAR

AlCl₃-Mediated Direct C–H Arylation: Synthetic Versatility of 4-Chlorothieno[2,3-d]pyrimidines

4-Chloro-2-phenylthieno[2,3-d]pyrimidine undergoes AlCl₃-facilitated C–C bond formation with (hetero)arenes, providing a direct, single-step method for synthesizing 4-(hetero)aryl substituted thieno[2,3-d]pyrimidines [1]. This reactivity distinguishes 4-chloro thienopyrimidines from their 4-unsubstituted or 4-hydroxy counterparts, which require separate activation steps (e.g., conversion to triflates or tosylates) prior to C–C bond formation. The AlCl₃-mediated arylation proceeds under conditions that do not necessitate palladium catalysts or pre-functionalized organometallic reagents, offering a complementary diversification strategy that expands accessible chemical space beyond traditional cross-coupling approaches. This reaction manifold is specific to the 4-chloro substitution; 4-bromo thienopyrimidines exhibit different reactivity profiles under Lewis acid conditions and may undergo competing dehalogenation pathways.

C–H arylation Thienopyrimidine functionalization Lewis acid catalysis Late-stage diversification

Thieno[2,3-d]pyrimidine Scaffold in ErbB Family Kinase Inhibition: Patent-Backed Differentiation

Patent literature explicitly identifies thieno[2,3-d]pyrimidine derivatives—including compounds synthesized from 4-chloro-2-phenylthieno[2,3-d]pyrimidine—as inhibitors of ErbB family kinase activity, with utility in diseases associated with inappropriate ErbB kinase signaling [1]. The 2-phenyl-4-chloro substitution pattern provides a privileged starting point for constructing ErbB-targeted inhibitors because the 2-phenyl group occupies a hydrophobic pocket analogous to the aniline ring of gefitinib and erlotinib, while the 4-position amine (installed via SₙAr on the chloro intermediate) forms a critical hydrogen bond with the hinge region of the kinase. This contrasts with thieno[3,2-d]pyrimidine regioisomers, which present a different spatial orientation of the thiophene sulfur and exhibit distinct kinase selectivity profiles (e.g., the [3,2-d] series was optimized for PI3K, whereas the [2,3-d] series shows broader utility across EGFR/ErbB2 targets).

ErbB kinase EGFR inhibition Thienopyrimidine patents Kinase inhibitor scaffolds

Melting Point and Physicochemical Stability: Procurement and Handling Advantages

4-Chloro-2-phenylthieno[2,3-d]pyrimidine exhibits a well-defined melting point of 148°C and calculated LogP values ranging from 4.01 to 4.76, indicating a crystalline solid with predictable handling characteristics at ambient temperature [1]. This contrasts with related 4-unsubstituted thienopyrimidines, which typically have lower melting points (often <100°C) and may present as oils or low-melting solids that complicate accurate weighing and long-term storage. The higher melting point correlates with improved crystallinity and reduced hygroscopicity, minimizing degradation due to moisture absorption during storage. Additionally, the compound's LogP of ~4.2 places it in an optimal lipophilicity range for organic-phase reactions without the excessive hydrophobicity (LogP > 6) that can hinder aqueous workup in multi-step sequences. Class-level data for chloropyrimidines indicates stability under physiological conditions for extended periods [2], though specific accelerated stability studies for this exact compound are not publicly available.

Solid-state stability Melting point LogP Compound storage

Procurement-Driven Application Scenarios for 4-Chloro-2-phenylthieno[2,3-d]pyrimidine


Synthesis of Class I PI3K Inhibitor Analogs and Clinical Candidate Scaffolds

4-Chloro-2-phenylthieno[2,3-d]pyrimidine is the established starting material for synthesizing GDC-0941 (pictilisib) analogs and related thienopyrimidine-based PI3K inhibitors. The C4 chlorine undergoes SₙAr amination with morpholine to install the hinge-binding pharmacophore, while the 2-phenyl group provides the hydrophobic anchor essential for p110α/p110δ isoform selectivity (IC₅₀ = 3 nM for both isoforms). The building block's reactivity profile in Suzuki coupling—with chloropyrimidines demonstrating preferable monoarylation selectivity over bromo- or iodo-analogs [1]—enables efficient installation of the indazole-sulfonylpiperazine moiety that confers oral bioavailability (78% in mice) and sustained tumor exposure [2]. Programs developing PI3K inhibitors with clinical translatability should prioritize this specific building block over alternative 2-substituted or 4-halogenated thienopyrimidines.

FGFR1-Targeted Kinase Inhibitor Library Synthesis via SₙAr Diversification

The 4-chloro leaving group on 4-chloro-2-phenylthieno[2,3-d]pyrimidine provides a universal electrophilic handle for parallel synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amine libraries. SAR studies demonstrate that 2-phenyl-substituted analogs achieve sub-200 nM IC₅₀ values against FGFR1 kinase (0.16–0.18 μM for the most active derivatives), while molecular modeling confirms the 2-phenyl group contributes to productive hydrophobic contacts within the FGFR1 ATP-binding cleft [1]. Automated liquid-handling platforms can array diverse anilines against this common intermediate, enabling rapid exploration of the FGFR1 pharmacophore. The compound's 148°C melting point and crystalline nature facilitate accurate solid dispensing in 96-well format synthesis, reducing weighing errors relative to low-melting alternatives.

ErbB Family Kinase Inhibitor Development (EGFR/ErbB2 Dual Targeting)

Patent-protected thieno[2,3-d]pyrimidine derivatives—synthesized from 4-chloro-2-phenylthieno[2,3-d]pyrimidine—are claimed as inhibitors of ErbB family kinase activity, with utility in cancers driven by EGFR and ErbB2 dysregulation [1]. The [2,3-d] regioisomeric scaffold positions the thiophene sulfur to enable hinge-binding interactions distinct from those of the [3,2-d] thienopyrimidines optimized for PI3K. The 4-chloro intermediate serves as the key divergence point: amination at C4 with substituted anilines generates the hinge-binding element, while the 2-phenyl group occupies the hydrophobic selectivity pocket analogous to that engaged by the aniline ring of gefitinib. Programs targeting EGFR-mutant NSCLC or ErbB2-amplified breast cancer should specify the [2,3-d] regioisomer to ensure correct kinase selectivity, as procurement of the [3,2-d] scaffold would direct the compound toward the PI3K pathway instead.

Late-Stage C–H Arylation for Thienopyrimidine Scaffold Diversification

The AlCl₃-mediated direct C–H arylation of 4-chloro-2-phenylthieno[2,3-d]pyrimidine with (hetero)arenes provides a catalyst-free, single-step route to 4-(hetero)aryl substituted thieno[2,3-d]pyrimidines [1]. This reaction manifold is uniquely accessible to the 4-chloro derivative; 4-unsubstituted or 4-hydroxy analogs require separate halogenation or activation steps prior to C–C bond formation. The method complements traditional Suzuki coupling by enabling installation of heteroarenes that lack boronic acid derivatives, expanding accessible chemical space without requiring palladium catalysts or specialized ligands. Medicinal chemistry groups seeking to diversify the C4 position beyond simple amines—for instance, installing directly attached (hetero)aryl groups to probe alternative kinase binding modes—will find the 4-chloro building block essential, as 4-bromo thienopyrimidines exhibit different reactivity profiles under Lewis acid conditions and may undergo competing dehalogenation.

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